

# Distinguishing Apoptosis and Necrosis: TO-PRO-1 Co-staining with Annexin V

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Compound of Interest		
Compound Name:	To-Pro-1	
Cat. No.:	B136677	Get Quote

#### Introduction

In the fields of cellular biology, drug discovery, and toxicology, the accurate differentiation between apoptosis and necrosis is crucial for understanding cellular responses to various stimuli. The co-staining of cells with Annexin V and a cell-impermeant nucleic acid dye is a widely adopted method for this purpose. While Propidium Iodide (PI) is a traditional dye used in this assay, **TO-PRO-1** Iodide offers a valuable alternative. This document provides detailed application notes and protocols for the co-staining of cells with fluorescently-conjugated Annexin V and **TO-PRO-1** for the analysis of apoptosis and necrosis by flow cytometry.

#### Principle of the Assay

This assay relies on two key cellular events that differentiate live, apoptotic, and necrotic cells:

- Annexin V Binding: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By using a fluorescently-labeled Annexin V (e.g., Annexin V-FITC), early apoptotic cells with exposed PS can be identified.[1]
- **TO-PRO-1** Staining: **TO-PRO-1** is a high-affinity carbocyanine monomeric nucleic acid stain that is impermeant to live cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing **TO-PRO-1** to enter the cell and bind to nucleic acids, emitting a bright fluorescence.



By combining these two probes, distinct cell populations can be identified:

- Live cells: Annexin V-negative and TO-PRO-1-negative.
- Early apoptotic cells: Annexin V-positive and **TO-PRO-1**-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and **TO-PRO-1**-positive.

## **Data Presentation**

The following tables summarize the spectral properties of the dyes and a typical experimental setup for flow cytometry.

Table 1: Spectral Properties of Annexin V-FITC and TO-PRO-1

Fluorophore	Excitation Maximum (nm)	Emission Maximum (nm)	Common Laser Line (nm)
Annexin V-FITC	~494	~518	488
TO-PRO-1	~515	~531	488

Table 2: Typical Results from a Co-staining Experiment

Cell Population	Annexin V-FITC Staining	TO-PRO-1 Staining	Interpretation
Viable	Negative	Negative	Healthy cells
Early Apoptotic	Positive	Negative	Cells in the early stages of apoptosis
Late Apoptotic/Necrotic	Positive	Positive	Cells in late-stage apoptosis or necrosis
Necrotic (Primary)	Negative/Low	Positive	Cells that have undergone primary necrosis



## **Experimental Protocols**

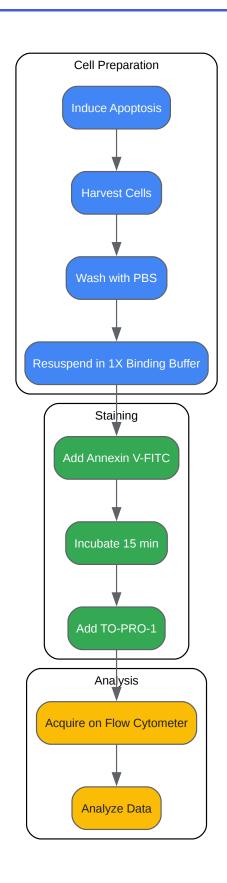
This section provides a detailed protocol for the co-staining of suspension cells with Annexin V-FITC and **TO-PRO-1** for analysis by flow cytometry.

#### Materials

- Annexin V-FITC
- TO-PRO-1 lodide (e.g., 1 mM solution in DMSO)
- 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- Deionized water
- Suspension cells (e.g., Jurkat)
- Apoptosis-inducing agent (e.g., staurosporine or camptothecin)
- Flow cytometer tubes (5 mL)
- · Micropipettes and tips
- Centrifuge

**Experimental Workflow** 





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Figure 1. Experimental Workflow. A diagram illustrating the key steps in the **TO-PRO-1** and Annexin V co-staining protocol.

#### Procedure

- Preparation of Reagents:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
  - Prepare a working solution of TO-PRO-1. A final concentration between 25 nM and 1 μM is generally recommended for staining suspended cells.[2] For initial experiments, a final concentration of 100-200 nM is a good starting point. Dilute the 1 mM stock solution accordingly in 1X Annexin V Binding Buffer.

#### • Cell Preparation:

- Induce apoptosis in your cell line of choice using a suitable method. Include an untreated control population.
- Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.

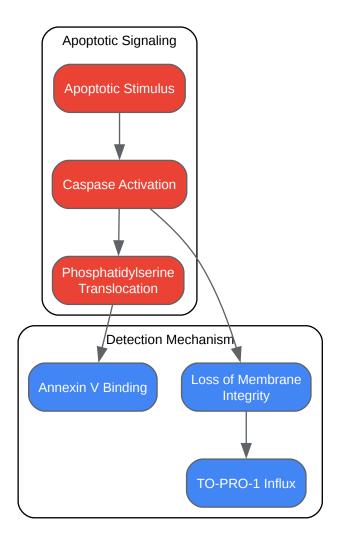
#### • Staining:

- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometer tube.
- Add 5 μL of Annexin V-FITC to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add the appropriate volume of the diluted TO-PRO-1 working solution to achieve the desired final concentration.
- Add 400 μL of 1X Annexin V Binding Buffer to each tube.



- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
  - Set up appropriate voltage settings and compensation using single-stained controls
     (Annexin V-FITC only and TO-PRO-1 only) to correct for spectral overlap between the
     FITC and TO-PRO-1 channels.

#### Signaling Pathway



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Figure 2. Apoptosis Detection Pathway. A simplified diagram showing the cellular events leading to Annexin V and **TO-PRO-1** staining.



#### Conclusion

The co-staining of cells with Annexin V and **TO-PRO-1** provides a robust and reliable method for the quantitative analysis of apoptosis and necrosis. This approach allows for the clear distinction between viable, early apoptotic, and late apoptotic/necrotic cell populations, making it an invaluable tool for researchers in various disciplines. Careful optimization of staining concentrations and proper instrument setup, including compensation for spectral overlap, are critical for obtaining accurate and reproducible results.

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## References

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